
(1-Chloro-2-methylpropan-2-yl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-2-methylpropan-2-yl)cyclopropane is an organic compound with the molecular formula C₇H₁₃Cl. It is a cyclopropane derivative where a chlorine atom and a methyl group are attached to the same carbon atom, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-methylpropan-2-yl)cyclopropane typically involves the reaction of 2-methylpropene with a chlorinating agent in the presence of a catalyst. One common method is the reaction of 2-methylpropene with chlorine gas under UV light, which facilitates the addition of chlorine to the double bond, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2-methylpropan-2-yl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Scientific Research Applications
(1-Chloro-2-methylpropan-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chloro-2-methylpropan-2-yl)cyclopropane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This property is exploited in various substitution and elimination reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple cycloalkane with three carbon atoms.
1-Chlorocyclopropane: A cyclopropane derivative with a chlorine atom attached to one of the carbon atoms.
2-Methylcyclopropane: A cyclopropane derivative with a methyl group attached to one of the carbon atoms.
Uniqueness
(1-Chloro-2-methylpropan-2-yl)cyclopropane is unique due to the presence of both a chlorine atom and a methyl group on the same carbon atom, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives .
Properties
Molecular Formula |
C7H13Cl |
|---|---|
Molecular Weight |
132.63 g/mol |
IUPAC Name |
(1-chloro-2-methylpropan-2-yl)cyclopropane |
InChI |
InChI=1S/C7H13Cl/c1-7(2,5-8)6-3-4-6/h6H,3-5H2,1-2H3 |
InChI Key |
GORCNKOEGUZGON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


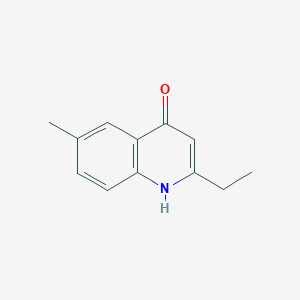
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13193565.png)
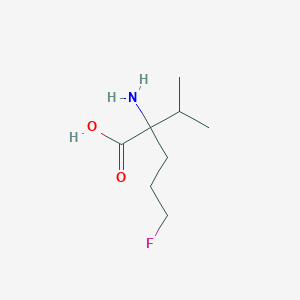


![3-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13193584.png)
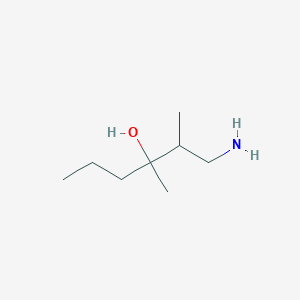

![({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene](/img/structure/B13193604.png)
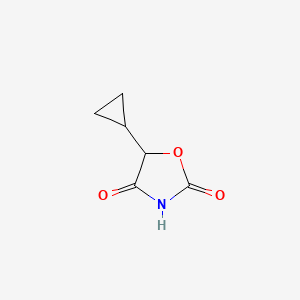

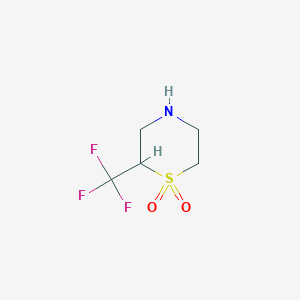
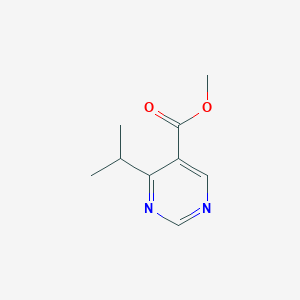
![{5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13193639.png)
